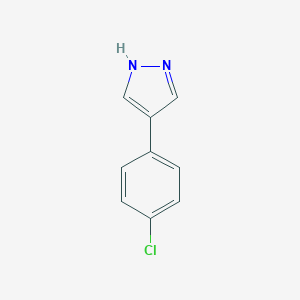

4-(4-chlorophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGLRLRMAVGXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403154 | |

| Record name | 4-(4-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111016-47-8 | |

| Record name | 4-(4-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(4-chlorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and characterization of this molecule. The protocols described herein are based on established methodologies for the synthesis and analysis of related 4-aryl-1H-pyrazoles.

Molecular Structure and Overview

This compound possesses a pyrazole ring substituted at the 4-position with a 4-chlorophenyl group. This substitution pattern influences the electronic environment of the pyrazole and phenyl rings, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is crucial for confirming the identity and purity of the compound in research and development settings.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds reported in the literature.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole and chlorophenyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H (pyrazole) |

| ~7.8 | s | 2H | H-3, H-5 (pyrazole) |

| ~7.5 | d | 2H | H-2', H-6' (chlorophenyl) |

| ~7.4 | d | 2H | H-3', H-5' (chlorophenyl) |

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is critical. The broad singlet for the N-H proton is characteristic of pyrazoles and its chemical shift can be solvent-dependent. The protons on the pyrazole ring (H-3 and H-5) are expected to be equivalent due to tautomerism, resulting in a single signal. The protons of the 4-chlorophenyl group will appear as two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-3, C-5 (pyrazole) |

| ~132 | C-4' (chlorophenyl) |

| ~131 | C-1' (chlorophenyl) |

| ~129 | C-3', C-5' (chlorophenyl) |

| ~127 | C-2', C-6' (chlorophenyl) |

| ~115 | C-4 (pyrazole) |

Causality behind Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure of the rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[1][2][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150-3000 | Medium | N-H stretch (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, 1490, 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1100-1000 | Strong | C-Cl stretch |

| ~830 | Strong | para-disubstituted C-H out-of-plane bend |

Causality behind Experimental Choices: The sample is typically analyzed as a solid (KBr pellet or ATR) to observe the hydrogen bonding interactions of the N-H group. The broadness of the N-H stretch is indicative of intermolecular hydrogen bonding in the solid state. The presence of strong bands in the fingerprint region is characteristic of the substituted aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

| m/z | Ion |

| 178/180 | [M]⁺ (Molecular ion) |

| 179/181 | [M+H]⁺ |

Causality behind Experimental Choices: Electron Ionization (EI) is often used to observe the molecular ion and fragmentation patterns. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature for chlorine-containing compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The predicted monoisotopic mass is 178.02977 Da.[5]

Experimental Protocols

The following are representative protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methods for similar compounds.[6][7]

Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-chlorophenylacetylene (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid. The expected melting point is in the range of 184-185°C.[8][9]

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Detailed Protocols:

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the product or place the solid directly on the crystal of an ATR-FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Dissolve a sample in a suitable solvent and analyze using an EI or Electrospray Ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ion and any fragments.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the structure and purity of this compound, which is essential for its application in research and development. The provided protocols offer a reliable framework for the synthesis and analysis of this and related pyrazole derivatives.

References

-

Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 7, 2026, from [Link]

-

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

1H-Pyrazole, 1-(4-chlorophenyl)-4,5-dihydro-3-phenyl-. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

-

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

This compound (C9H7ClN2). (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 7, 2026, from [Link]

-

chemistry and biological properties of pyrazole derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 7, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. Retrieved January 7, 2026, from [Link]

-

1H-Pyrazole. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 1H-Pyrazole [webbook.nist.gov]

- 5. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

literature review on the discovery of 4-aryl-1H-pyrazoles

An In-depth Technical Guide to the Discovery and Synthesis of 4-Aryl-1H-Pyrazoles

Abstract

The 4-aryl-1H-pyrazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its discovery and the subsequent evolution of its synthetic methodologies represent a compelling narrative of chemical innovation. This technical guide provides a comprehensive literature review on the synthesis of 4-aryl-1H-pyrazoles, designed for researchers, scientists, and drug development professionals. We will explore the foundational classical methods, delve into the transformative impact of modern cross-coupling reactions, and present detailed, field-proven protocols. The discussion emphasizes the causal logic behind experimental choices, offering insights into the advantages and limitations of each synthetic strategy, thereby providing a robust framework for practical application.

Introduction: The Rise of a Privileged Scaffold

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, have been a cornerstone of medicinal chemistry for over a century.[1] The journey began in 1883 when Ludwig Knorr first synthesized a pyrazole derivative.[2] Among the vast family of pyrazole-containing compounds, the 4-aryl substituted subclass holds particular importance. The introduction of an aryl group at the C4 position of the pyrazole ring creates a molecular architecture that has proven exceptionally effective for interacting with a wide range of biological targets.

The significance of this scaffold was cemented with the discovery and commercialization of drugs like Celecoxib (Celebrex®), a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core but whose synthesis is fundamentally linked to the broader class of aryl-substituted pyrazoles.[3][4] Compounds containing the pyrazole scaffold are integral to drugs developed for oncological, metabolic, and central nervous system diseases.[5][6] The unique electronic and steric properties conferred by the C4-aryl group are often critical for achieving high potency and selectivity, driving the continuous development of novel and efficient synthetic routes. This guide will navigate the key discoveries and methodologies that have enabled the synthesis of these vital compounds.

Classical Synthesis: The Knorr Pyrazole Synthesis and its Variants

The most traditional and enduring method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[2][7][8] This approach builds the heterocyclic core and incorporates the desired substituents in a single, convergent step.

Mechanism and Rationale

The reaction proceeds via the initial formation of a hydrazone (or an enamine) intermediate by the attack of one nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl.[8][9] This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The choice of an acid catalyst is crucial as it protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[10]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 5. html.rhhz.net [html.rhhz.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

solubility studies of 4-(4-chlorophenyl)-1H-pyrazole in organic solvents

An In-depth Technical Guide to the Solubility Studies of 4-(4-chlorophenyl)-1H-pyrazole in Organic Solvents

Foreword: The Foundational Role of Solubility in Chemical Development

In the landscape of pharmaceutical research and chemical synthesis, the journey of a molecule from a laboratory curiosity to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter. For a molecule like this compound, a heterocyclic compound with potential applications as a synthetic building block, understanding its behavior in various solvent systems is not merely an academic exercise. It is a fundamental prerequisite for process development, formulation design, crystallization, and ultimately, bioavailability.[1][2] This guide serves as a comprehensive technical framework for researchers, chemists, and drug development professionals, detailing the principles, methodologies, and data analysis required to conduct a thorough solubility study of this compound. As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—providing a logical, scientifically-grounded pathway to generating robust and reliable solubility data.

Part 1: Preliminary Characterization of the Solute

Before any solubility measurements are undertaken, a thorough characterization of the solid-state properties of this compound is essential. Solubility is intrinsically linked to the physical form of the solute; factors such as crystallinity, polymorphism, and the presence of solvates can dramatically alter solubility values.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [3][4] |

| Molecular Weight | 178.62 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 184 - 185°C | [3][4] |

| Chemical Structure | This compound |

Causality: Why Solid-State Characterization Matters Different crystalline forms (polymorphs) of the same compound can exhibit different free energies, leading to different solubilities. An unstable polymorph might appear more soluble initially but could convert to a more stable, less soluble form over time, leading to inaccurate and irreproducible results. Therefore, techniques such as Differential Scanning Calorimetry (DSC) to confirm the melting point and thermal behavior, and X-Ray Powder Diffraction (XRPD) to identify the crystalline form, should be considered mandatory prerequisites. This practice ensures that the solubility data generated is for a well-defined and consistent solid phase.[5]

Part 2: Experimental Determination of Equilibrium Solubility

The determination of equilibrium solubility is the core of the study. The "shake-flask" method is the gold standard for its accuracy and reliability in determining thermodynamic solubility.[6] For higher throughput needs, spectroscopic methods offer a faster alternative, often used for kinetic solubility measurements.[7][8]

Methodology 1: Isothermal Shake-Flask Method (Gravimetric Analysis)

This method directly measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature.[9][10] Its strength lies in its directness and lack of reliance on the compound's chromophoric properties.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium is reached.[6]

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be established beforehand by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until consecutive measurements show no significant change in concentration.[5][9]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step must be performed quickly and at the experimental temperature to prevent crystallization.[6]

-

Quantification (Gravimetric): Dispense the filtered aliquot into a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.[2][9]

-

Calculation: The solubility (S) can be calculated in various units, such as grams per 100 mL or as a mole fraction (x).

-

Mass of solute = (Weight of container + dried solute) - (Weight of empty container)

-

Mole fraction (x) = (moles of solute) / (moles of solute + moles of solvent)

-

Workflow for Shake-Flask Gravimetric Method

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Methodology 2: UV-Vis Spectroscopic Method

This method is faster and requires less compound, making it suitable for screening. It relies on creating a calibration curve to relate UV-Vis absorbance to concentration.

Step-by-Step Protocol:

-

Spectrum Analysis: Dissolve a small amount of this compound in the chosen solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).[11]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

Equilibration and Sampling: Follow the same procedure as the shake-flask method (Steps 1-4) to prepare and sample the saturated solutions.

-

Dilution and Measurement: Dilute the filtered supernatant with a known factor to bring the absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU). Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the equation from the linear regression of the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the saturated solution, which is the solubility.[5]

Workflow for UV-Vis Spectroscopic Method

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Part 3: Solvent Selection Rationale

The choice of solvents is critical for building a comprehensive solubility profile. Solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical and chemical processes.

Recommended Solvent Classes and Examples:

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, 1-Propanol | Capable of donating hydrogen bonds; common in synthesis and crystallization. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Cannot donate hydrogen bonds but have significant dipole moments; widely used as reaction media. |

| Non-Polar | Toluene, Heptane, Cyclohexane | Low polarity and primarily interact via van der Waals forces; represent hydrophobic environments. |

Part 4: Thermodynamic Modeling of Solubility

Correlating experimental solubility data with thermodynamic models provides deeper insight into the dissolution process and allows for interpolation of solubility at temperatures not experimentally measured.

Key Concepts: The solubility of a solid in a liquid is governed by the solid-liquid equilibrium, where the fugacity of the solid component is equal to its fugacity in the liquid phase. This relationship can be expressed in terms of the mole fraction solubility (x), temperature (T), and the thermodynamic properties of the solute.

Common Thermodynamic Models:

-

Modified Apelblat Equation: This is a semi-empirical model widely used to correlate solubility with temperature. It is praised for its simplicity and accuracy in fitting experimental data.[12]

-

ln(x) = A + B/T + C ln(T)

-

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the equation to experimental data.

-

-

λh (Buchowski) Equation: Another simple and effective two-parameter model.

-

ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m)

-

Where λ and h are model parameters, and T_m is the melting temperature of the solute.

-

Thermodynamic Parameters of Dissolution: From the experimental data, apparent thermodynamic properties of dissolution such as the Gibbs energy (ΔG°_sol), enthalpy (ΔH°_sol), and entropy (ΔS°_sol) can be calculated using the van't Hoff equation. These parameters describe the energy changes and randomness of the dissolution process.[12] A positive ΔH°_sol indicates an endothermic process where solubility increases with temperature.

Data Analysis Workflow

Caption: Relationship between experimental data, modeling, and thermodynamic insights.

Part 5: Data Presentation and Interpretation

Data must be presented clearly and systematically. The following tables serve as templates for organizing the results of a comprehensive solubility study.

Table 1: Experimental Mole Fraction Solubility (x) of this compound

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | Heptane |

| 293.15 | Data | Data | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data | Data |

Table 2: Modified Apelblat Equation Parameters for this compound

| Solvent | A | B | C | R² |

| Methanol | Param | Param | Param | Value |

| Ethanol | Param | Param | Param | Value |

| Acetone | Param | Param | Param | Value |

| ...etc. | ... | ... | ... | ... |

Interpretation: The results should be analyzed to understand the solute-solvent interactions. For instance, higher solubility in polar protic solvents like methanol might suggest that hydrogen bonding plays a significant role in the dissolution process. The magnitude and sign of the thermodynamic parameters reveal whether the process is enthalpy- or entropy-driven. This information is invaluable for selecting appropriate solvents for crystallization, formulation, and synthesis.

Conclusion

A comprehensive solubility study of this compound is a multi-faceted endeavor that extends beyond simple measurements. It requires careful preliminary characterization of the solid, rigorous and validated experimental protocols, and insightful analysis through thermodynamic modeling. The framework provided in this guide outlines a self-validating system for generating high-quality, reliable data. By understanding the causality behind each step—from solid-state analysis to thermodynamic correlation—researchers can ensure that the solubility data they produce is not just a number, but a powerful tool for informed decision-making in the complex process of chemical and pharmaceutical development.

References

-

Determination of Solubility by Gravimetric Method . (n.d.). Pharmaffinity. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. Retrieved from [Link]

-

Gravimetric Analysis . (n.d.). Solubility of Things. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. Retrieved from [Link]

-

Gouterman, M., & Schwarz, F. P. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 571-579. Retrieved from [Link]

-

Pan, L., Ho, Q., & Medley, C. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(3), 567-572. Retrieved from [Link]

-

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole . (n.d.). PubChem. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2007). Lund University Publications. Retrieved from [Link]

-

van der Watt, J. G., & Goosen, C. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(8), 544-545. Retrieved from [Link]

-

Al-Hamdani, S. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Retrieved from [Link]

-

El Ouali, I., et al. (2013). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. Portugaliae Electrochimica Acta, 31(2), 53-78. Retrieved from [Link]

-

Singh, V., et al. (2016). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 21(7), 893. Retrieved from [Link]

-

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid . (n.d.). PubChem. Retrieved from [Link]

-

Pyrazole . (n.d.). Solubility of Things. Retrieved from [Link]

-

Delgado, D. R., et al. (2020). Solubility measurements and thermodynamic modeling of pyrazinamide in five different solvent-antisolvent mixtures. ResearchGate. Retrieved from [Link]

-

Li, W., et al. (2018). Solubility and dissolution thermodynamic properties of lansoprazole in pure solvents. ResearchGate. Retrieved from [Link]

-

This compound (C9H7ClN2) . (n.d.). PubChemLite. Retrieved from [Link]

-

Ghorab, M. M., et al. (2010). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability Analysis of 4-(4-chlorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the thermal stability analysis of 4-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. In the absence of direct, published thermal analysis data for this specific molecule, this document establishes a robust, predictive, and methodological approach. It outlines detailed protocols for the synthesis of this compound and its subsequent analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in internationally recognized standards. The guide synthesizes data from structurally analogous compounds to forecast the thermal behavior, including melting point, decomposition onset, and potential degradation pathways. This document is designed to equip researchers with the necessary tools to perform and interpret the thermal analysis of this compound, ensuring data integrity and fostering a deeper understanding of its physicochemical properties.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1] The substitution pattern on the pyrazole ring dictates the molecule's pharmacological and physicochemical properties, including its thermal stability. The compound this compound, featuring a halogenated aryl substituent, is a valuable intermediate in the synthesis of more complex molecules, such as the fungicide Pyraclostrobin.[2] Understanding its thermal stability is paramount for safe handling, establishing storage conditions, and defining processing parameters in drug development and manufacturing.

Thermal stability analysis provides critical data on a material's behavior as a function of temperature. For a pharmaceutical intermediate like this compound, this information is essential for:

-

Hazard Assessment: Identifying exothermic decomposition events that could lead to runaway reactions.

-

Process Optimization: Defining the maximum temperature for drying, milling, and formulation processes without inducing degradation.

-

Storage and Shelf-life: Establishing appropriate storage conditions to ensure the compound's integrity over time.

-

Purity and Quality Control: Detecting impurities or polymorphic transitions that can affect the compound's performance and safety.

This guide will detail the necessary steps to thoroughly characterize the thermal properties of this compound.

Synthesis of this compound

A reliable synthesis is the prerequisite for any accurate physicochemical analysis. The following protocol is adapted from established methods for the synthesis of substituted pyrazoles.[1][3]

Synthesis Protocol

This synthesis involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative. A common and effective route to 4-arylpyrazoles involves the reaction of an appropriate β-dicarbonyl compound or its precursor with the desired hydrazine.

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Malondialdehyde tetraethyl acetal

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis of Acetal: To this solution, add malondialdehyde tetraethyl acetal (1.0 equivalent) followed by concentrated hydrochloric acid (catalytic amount).

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Characterization of the Synthesized Compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

-

Melting Point Analysis: To assess purity; the literature value is 184-185 °C.

Methodologies for Thermal Stability Analysis

The thermal analysis of this compound should be conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information about mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperature at which degradation begins and to quantify the mass loss associated with decomposition events.

3.1.1. TGA Experimental Protocol (based on ASTM E1131) [3][4]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: 10 °C/min. This is a standard rate that provides good resolution of thermal events.

-

Temperature Range: 30 °C to 600 °C. This range will cover the melting and expected decomposition of the compound.

-

Purge Gas: Nitrogen (or another inert gas like argon) at a flow rate of 50-100 mL/min. An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

3.1.2. Interpretation of TGA Data

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Mass Loss Steps: The number and magnitude of mass loss events, which can provide insights into the decomposition mechanism.

-

Residual Mass: The amount of material remaining at the end of the experiment, which can indicate the formation of non-volatile byproducts.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, and to quantify the enthalpy changes associated with these events.

3.2.1. DSC Experimental Protocol (based on ASTM E1269) [2][5]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An identical empty pan is used as the reference.

-

Experimental Conditions:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 400 °C. This range should be sufficient to observe the melting and initial decomposition.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is the DSC thermogram.

3.2.2. Interpretation of DSC Data

-

Endothermic Peaks: Indicate heat absorption and correspond to events like melting or solid-solid phase transitions. The peak onset provides the transition temperature, and the peak area corresponds to the enthalpy of the transition (ΔH).

-

Exothermic Peaks: Indicate heat release and typically correspond to decomposition or crystallization. The onset temperature of a sharp exotherm is a critical parameter for safety assessment.

Predictive Analysis of Thermal Behavior

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | - |

| Molecular Weight | 178.62 g/mol | - |

| Physical Form | Solid | - |

| Melting Point | 184-185 °C | Vendor Data |

Predicted Thermal Profile

DSC Analysis:

-

A sharp endothermic peak is expected around 184-185 °C, corresponding to the melting of the crystalline solid. The sharpness of this peak will be indicative of the sample's purity.

-

Following the melting endotherm, the baseline will shift due to the change in heat capacity from solid to liquid.

-

At higher temperatures, an exothermic event is anticipated, signifying the onset of thermal decomposition. Based on data for polynitro-functionalized 4-phenyl-1H-pyrazoles, which exhibit high thermal stability with decomposition temperatures often exceeding 250 °C, it is reasonable to predict that the decomposition of this compound will begin at a temperature significantly above its melting point, likely in the range of 220-280 °C.[6][7] The presence of the chloro-substituent on the phenyl ring is not expected to drastically lower the decomposition temperature compared to the unsubstituted 4-phenyl-1H-pyrazole.

TGA Analysis:

-

The TGA curve is expected to show thermal stability up to the decomposition temperature, with no significant mass loss below ~220 °C.

-

The decomposition may occur in one or multiple steps. The initial step would likely involve the fragmentation of the pyrazole ring or the cleavage of the C-N or N-N bonds.[8]

-

The C-Cl bond on the phenyl ring is relatively strong and may not be the initial point of fragmentation.

-

The total mass loss upon heating to 600 °C under an inert atmosphere is expected to be nearly 100%, as the molecule is composed of elements that form volatile products upon decomposition.

Proposed Thermal Decomposition Pathway

The thermal decomposition of pyrazole derivatives can proceed through several pathways. For this compound, a plausible initial step is the homolytic cleavage of the N-N bond, which is often the weakest bond in the pyrazole ring. This would generate a diradical intermediate that could undergo further fragmentation and rearrangement.

Caption: Proposed thermal decomposition pathway for this compound.

Data Presentation and Reporting

All experimental data should be presented clearly and concisely. The following templates are recommended for summarizing the key findings.

TGA Data Summary

| Sample ID | Onset of Decomposition (T_onset, °C) | Temperature of Max. Decomposition Rate (T_peak, °C) | Mass Loss (%) | Residual Mass at 600 °C (%) |

| This compound |

DSC Data Summary

| Sample ID | Melting Onset (°C) | Melting Peak (°C) | ΔH_fusion (J/g) | Decomposition Onset (°C) | Decomposition Peak (°C) |

| This compound |

Reporting Standards

When publishing or formally reporting thermal analysis data, it is crucial to adhere to the recommendations set forth by the International Union of Pure and Applied Chemistry (IUPAC) and the International Confederation for Thermal Analysis and Calorimetry (ICTAC). This includes providing a complete description of the experimental conditions as outlined in the protocols above.

Conclusion

This technical guide provides a comprehensive methodology for the synthesis and thermal stability analysis of this compound. By adhering to standardized protocols from ASTM for TGA and DSC and leveraging comparative data from analogous structures, researchers can confidently characterize the thermal properties of this important heterocyclic compound. The predictive analysis presented herein suggests that this compound is a thermally stable solid with a melting point around 184-185 °C and an anticipated onset of decomposition above 220 °C. A thorough experimental investigation following the outlined procedures will provide the definitive data required for its safe and effective use in research and development.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern

- Kumar, D., et al. (2021). Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives. Chemistry – An Asian Journal, 16(18), 2635-2642.

- ASTM E1269-11(2018)

- Kumar, D., et al. (2021). Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives. Organic & Biomolecular Chemistry, 19(34), 7437-7444.

-

Request PDF: Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.). ResearchGate. Retrieved from [Link]

-

DSC data of compounds 4a-l. (n.d.). ResearchGate. Retrieved from [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source name not available].

- Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2007). Bioorganic & Medicinal Chemistry, 15(1), 411-421.

-

DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Phenylpyrazole. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15(1), 1-14.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(24), 5907.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2022). Molecules, 27(1), 1.

- Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. (2016). Applied Optics, 55(4), 817-824.

- Decomposition products of tetrazoles. (2021). Russian Chemical Reviews, 90(11), 1395-1423.

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2022). Journal of the American Chemical Society, 144(1), 30-36.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1084.

-

TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Polynitro-functionalized 4-phenyl-1H-pyrazoles as heat-resistant explosives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

quantum chemical calculations for 4-(4-chlorophenyl)-1H-pyrazole

<Quantum Chemical Calculations for 4-(4-chlorophenyl)-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations for this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3][4][5] Pyrazole derivatives are known to possess a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2][3][4][5] This document outlines a robust, validated workflow encompassing Density Functional Theory (DFT) for geometric and electronic property elucidation, molecular docking to predict binding affinities with protein targets, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. By integrating these computational techniques, researchers can gain profound insights into the molecule's behavior at an atomic level, thereby accelerating the drug design and development process.

Introduction: The Significance of this compound in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] The subject of this guide, this compound, combines this versatile heterocycle with a halogenated phenyl ring, a common feature in many bioactive molecules. Understanding the three-dimensional structure, electronic landscape, and potential biological interactions of this molecule is paramount for designing novel therapeutics.

Quantum chemical calculations offer a powerful, cost-effective alternative to purely experimental approaches, allowing for the prediction of molecular properties with a high degree of accuracy.[6][7] This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive in silico evaluation of this compound.

Core Computational Workflow

The in-depth analysis of this compound is achieved through a multi-faceted computational workflow. This process begins with the fundamental determination of the molecule's most stable three-dimensional structure and electronic properties using Density Functional Theory (DFT). Following this, molecular docking simulations are employed to predict its binding affinity and mode of interaction with a relevant biological target. Finally, its pharmacokinetic and safety profile is assessed through ADMET prediction.

Caption: A logical workflow for the in-silico analysis of this compound.

Part I: Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for investigating the electronic structure of many-body systems.[8][9] It is instrumental in determining the optimized geometry and electronic properties of this compound.

Rationale for Method Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is chosen for its proven accuracy in predicting the geometries and electronic properties of organic molecules.[10][11] The 6-311++G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this size.[12]

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing DFT calculations using the Gaussian software package.[13][14][15]

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView).

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

-

Gaussian Input File Preparation:

-

Create a Gaussian input file (.gjf) with the following specifications:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

-

Title Section: A brief description of the calculation.

-

Molecule Specification: The charge (0) and multiplicity (1) of the molecule, followed by the atomic coordinates.

-

-

-

Execution and Analysis:

Key Predicted Properties and Their Significance

| Property | Description | Significance in Drug Design |

| Optimized Geometry | The lowest energy 3D conformation of the molecule. | Determines the shape and steric hindrance, crucial for receptor binding. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.[16] | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[17] |

| Mulliken Atomic Charges | The distribution of electron density among the atoms in the molecule. | Identifies electron-rich and electron-deficient regions, which are potential sites for intermolecular interactions.[18] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visualizes the regions of positive and negative electrostatic potential, guiding the understanding of non-covalent interactions.[10] |

Part II: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.[20]

Rationale for Target Selection and Docking Software

For this guide, we will consider a hypothetical protein target with a well-defined binding pocket. The choice of a specific target in a real-world scenario would be dictated by the therapeutic area of interest. AutoDock Vina is selected as the docking software due to its accuracy, speed, and widespread use in the scientific community.

Experimental Protocol: Molecular Docking

This protocol details the steps for performing molecular docking using AutoDock Tools and AutoDock Vina.[21]

-

Preparation of the Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using AutoDockTools: remove water molecules, add polar hydrogens, and assign Kollman charges.

-

Prepare the ligand (this compound, optimized from DFT) by assigning Gasteiger charges and defining rotatable bonds.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking, encompassing the active site of the protein. The dimensions and center of the grid box are crucial for a successful docking simulation.

-

-

Docking Execution:

-

Create a configuration file specifying the receptor, ligand, and grid box parameters.

-

Run the docking simulation using AutoDock Vina.

-

-

Analysis of Docking Results:

-

Analyze the output file to obtain the binding affinity (in kcal/mol) and the predicted binding poses.

-

Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. jchr.org [jchr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. medium.com [medium.com]

- 9. gaussian.com [gaussian.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ritme.com [ritme.com]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. gaussian.com [gaussian.com]

- 16. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Scientific.Net [scientific.net]

- 19. Molecular Docking Using Autodock Tools | PPTX [slideshare.net]

- 20. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

A Technical Guide to the Historical Synthesis of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and materials science, present in a wide array of pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its enduring relevance stems from its unique electronic properties and its capacity for diverse functionalization. Understanding the historical evolution of pyrazole synthesis provides a crucial framework for contemporary chemists, offering insights into the logic of retrosynthesis and the circumvention of common synthetic challenges, such as regioselectivity.[3][4] This guide delves into the core historical methodologies that established the field, presenting their mechanistic underpinnings, practical applications, and modern adaptations.

Chapter 1: The Classical Foundations - Condensation Reactions

The genesis of pyrazole chemistry lies in the elegant and robust condensation reactions developed in the late 19th century. These methods, primarily the Knorr and Paal-Knorr syntheses, leverage the reaction between a 1,3-dielectrophile and a hydrazine derivative, a strategy that remains one of the most common and versatile routes to the pyrazole core.[5][6][7]

The Knorr Pyrazole Synthesis (1883)

First reported by Ludwig Knorr in 1883, this synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][8][9] It is a cornerstone reaction that can be performed with hydrazine itself or its substituted derivatives, typically under acidic conditions.[8][10][11]

Mechanistic Causality: The reaction proceeds via the formation of a hydrazone intermediate.[9] With an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester), the initial nucleophilic attack from the hydrazine occurs preferentially at the more electrophilic carbonyl group (the ketone over the ester). Following this initial condensation, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group in an intramolecular fashion.[8][9] This cyclization step is followed by dehydration to yield the stable, aromatic pyrazole ring.[8][10]

A critical consideration in the Knorr synthesis is regioselectivity , especially when using unsymmetrical dicarbonyls and substituted hydrazines.[12] The final position of the substituent on the pyrazole's nitrogen atom is determined by which dicarbonyl carbon is attacked first. This selectivity can be influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents on both reactants.[12]

Logical Diagram: Knorr Pyrazole Synthesis Mechanism

A generalized mechanism for the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is a classic example of the Knorr synthesis using a β-ketoester and a substituted hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.[9]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with stirring.[9] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 1-2 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting pyrazolone product is often of high purity without the need for further purification.

The Paal-Knorr Synthesis

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method to produce pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[13] When applied to pyrazole synthesis, the logic is extended to the reaction of 1,3-dicarbonyls with hydrazines, and the terms are often used interchangeably in this context. The primary distinction from the broader Paal-Knorr reaction is the use of a 1,3-dicarbonyl instead of a 1,4-dicarbonyl and a hydrazine instead of an amine.[13][14]

The mechanism is analogous to the Knorr synthesis, involving sequential condensation, cyclization, and dehydration steps.[14] It is particularly effective and straightforward for producing a wide range of substituted pyrazoles.

Chapter 2: The Rise of Cycloadditions

While condensation reactions provided the initial foundation, the development of cycloaddition chemistry offered a powerful and mechanistically distinct approach to the pyrazole core. The most significant of these is the [3+2] dipolar cycloaddition.

[3+2] Cycloaddition of Diazo Compounds with Alkynes

This reaction is a highly efficient method for constructing the pyrazole ring in a single, atom-economical step.[1][2] It involves the reaction of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne).[1][15]

Mechanistic Causality: Diazo compounds, such as diazomethane or ethyl diazoacetate, act as nucleophilic 1,3-dipoles. They react with electron-deficient alkynes in a concerted or stepwise fashion to form the five-membered pyrazole ring directly. The regioselectivity of the addition is a key consideration and is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Logical Diagram: [3+2] Cycloaddition for Pyrazole Synthesis

A simplified representation of pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Pyrazole-carboxylate via Cycloaddition

This protocol illustrates the reaction between an alkyne and a diazo compound.

-

Reaction Setup: In a fume hood, dissolve the alkyne (e.g., dimethyl acetylenedicarboxylate, 1.0 eq) in a suitable solvent like diethyl ether or dichloromethane in a round-bottom flask.

-

Diazo Addition: Cool the solution in an ice bath. Cautiously add a solution of the diazo compound (e.g., ethyl diazoacetate, ~1.1 eq) dropwise. Caution: Diazo compounds are potentially explosive and toxic and must be handled with appropriate safety measures.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS. The reaction often proceeds rapidly with the evolution of nitrogen gas.

-

Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel.

Chapter 3: Modern Evolutions - Multicomponent Reactions (MCRs)

Building upon classical foundations, modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) have emerged as a powerful strategy for pyrazole synthesis, allowing for the construction of complex, highly substituted pyrazoles in a single pot from three or more starting materials.[16][17][18][19]

Causality and Advantages: MCRs for pyrazoles often combine the core logic of the Knorr synthesis with other transformations. A common strategy involves the in situ formation of a key intermediate. For instance, a four-component reaction might involve an aldehyde, malononitrile, a β-ketoester, and hydrazine.[18] The reaction proceeds through a cascade of events, such as Knoevenagel condensation followed by Michael addition and finally the Knorr-type cyclization with hydrazine, all without isolating intermediates.[6] This approach significantly reduces reaction time, solvent waste, and purification steps, making it highly attractive for generating libraries of compounds in drug discovery.[16][17]

Chapter 4: Comparative Summary

| Synthesis Method | Core Reactants | Key Advantages | Key Limitations |

| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | High yields, readily available starting materials, robust and reliable.[9] | Potential for regioisomeric mixtures with unsymmetrical reactants.[3][12] |

| [3+2] Cycloaddition | Diazo Compound, Alkyne | High atom economy, direct formation of the aromatic ring.[1] | Use of potentially hazardous diazo compounds, regioselectivity can be an issue. |

| Multicomponent | Aldehyde, Hydrazine, Active Methylene Compounds, etc. | High efficiency (pot, atom, and step economy), rapid generation of molecular diversity.[16][17] | Complex optimization may be required, mechanism can be convoluted. |

Conclusion

The historical methods for pyrazole synthesis, from the foundational Knorr condensation to the elegant [3+2] cycloadditions, provide a rich and instructive narrative of the evolution of synthetic organic chemistry. These core reactions established the fundamental logic for constructing this vital heterocyclic ring. Modern advancements, particularly in multicomponent reactions, have built upon this legacy, prioritizing efficiency and sustainability. For researchers in drug development and materials science, a thorough understanding of these classical and modern techniques is indispensable for the rational design and synthesis of novel pyrazole-containing molecules.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved from [Link]

-

Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). NIH. Retrieved from [Link]

- Process for the preparation of pyrazoles. (n.d.). Google Patents.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Vertex AI Search.

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH. Retrieved from [Link]

-

A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. Retrieved from [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of CN‐pyrazoles through [3+2]‐cycloaddition of electron‐deficient alkynes and in situ generated diazoacetonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Chinese Chemical Letters. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Recent Advances in the Regioselective Synthesis of Pyrazoles. (n.d.). Ingenta Connect. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. youtube.com [youtube.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust One-Pot Synthesis of 4-(4-chlorophenyl)-1H-pyrazole Derivatives for Drug Discovery

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Derivatives of this five-membered aromatic heterocycle exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The 4-(4-chlorophenyl)-1H-pyrazole moiety, in particular, has emerged as a key pharmacophore in the design of novel oncology drug candidates, with several analogs demonstrating potent cytotoxic effects against various cancer cell lines.[2][4][5] The development of efficient and scalable synthetic routes to these valuable compounds is therefore of paramount importance to researchers in drug discovery and development. This application note provides a detailed, one-pot protocol for the synthesis of this compound derivatives, grounded in the principles of the venerable Knorr pyrazole synthesis.[6][7][8]

Mechanistic Rationale: The Knorr Pyrazole Synthesis

The synthesis of the pyrazole core is achieved through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][8] This one-pot protocol leverages the Knorr pyrazole synthesis, a robust and high-yielding method for constructing the pyrazole ring. The reaction proceeds through a well-established mechanism:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more reactive ketone, to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group (the ester in the case of a β-ketoester).

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring. The formation of this aromatic ring is a strong thermodynamic driving force for the reaction.

This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time and resources.

Experimental Workflow

The following diagram illustrates the streamlined one-pot synthesis of this compound derivatives.

Caption: A schematic overview of the one-pot synthesis protocol.

Detailed One-Pot Synthesis Protocol

This protocol describes the synthesis of a representative 5-substituted-4-(4-chlorophenyl)-1H-pyrazol-3-ol from a β-ketoester and hydrazine hydrate.

Materials and Reagents:

-

Ethyl 2-(4-chlorobenzoyl)acetate (or other suitable 1,3-dicarbonyl compound)

-

Hydrazine hydrate

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the β-ketoester (e.g., ethyl 2-(4-chlorobenzoyl)acetate) (10 mmol) and ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (20 mmol, 2 equivalents) followed by 3-4 drops of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase) until the starting β-ketoester is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

-

Precipitation: Slowly add cold distilled water (30 mL) to the reaction mixture with stirring to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold distilled water (2 x 15 mL) to remove any unreacted hydrazine and other water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.

Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| β-ketoester:Hydrazine Ratio | 1:2 | An excess of hydrazine ensures complete consumption of the limiting reagent (β-ketoester). |

| Catalyst | Glacial Acetic Acid | A catalytic amount of acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[6][8] |

| Solvent | Ethanol | A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature. |

| Reaction Temperature | Reflux (approx. 80-90 °C) | Provides sufficient thermal energy to overcome the activation energy of the reaction, leading to a reasonable reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for the reaction to go to completion, as monitored by TLC. |

| Expected Yield | 80-95% | The formation of a stable aromatic pyrazole ring drives the reaction to completion, generally resulting in high yields.[8] |

Characterization of the Synthesized Product

The structure of the synthesized this compound derivative should be confirmed by standard spectroscopic techniques.

-